Molecular Weight and Lipophilicity (cLogP) Differentiation Against Des-Cyclopropyl and Regioisomeric Analogs
The target compound (MW = 354.47 g/mol) is differentiated from simpler des-cyclopropyl analogs such as 2-(4-((4-ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (estimated MW ≈ 314.40 g/mol) by an additional cyclopropyl group that increases molecular weight by approximately 40 Da . This structural difference contributes to a calculated cLogP increase of approximately 0.5–1.0 log units relative to the des-cyclopropyl analog, based on fragment-based property predictions . The elevated lipophilicity may enhance blood-brain barrier penetration potential, a critical parameter for CNS-targeted sigma receptor ligands, though experimental logD7.4 values remain to be determined.
| Evidence Dimension | Molecular Weight and Predicted Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | MW = 354.47 g/mol; cLogP ≈ 2.5–3.5 (estimated) |
| Comparator Or Baseline | 2-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol (des-cyclopropyl analog): estimated MW ≈ 314.40 g/mol; estimated cLogP ≈ 1.5–2.5 |
| Quantified Difference | ΔMW ≈ +40 Da; ΔcLogP ≈ +0.5 to +1.0 log units |
| Conditions | Calculated properties based on fragment-based prediction algorithms; no experimental LogP or LogD data available for either compound |
Why This Matters
Higher molecular weight and lipophilicity within the CNS drug-like space (MW < 500, cLogP 1–5) may correlate with improved passive membrane permeability, a key selection criterion for neuroscience-focused procurement.
- [1] PrenDB Database. Predicted LogP values for sulfonyl piperazine ethanol derivatives. Molecular Weight: 401.21, LogP: 3.38. Accessed via prendb.pharmazie.uni-marburg.de. View Source
